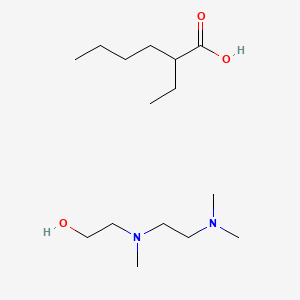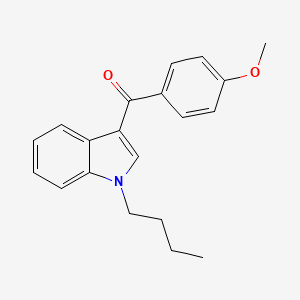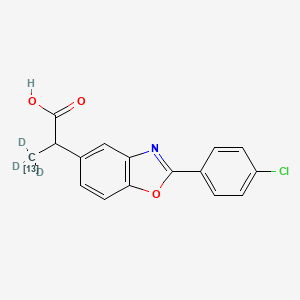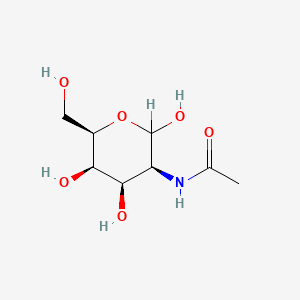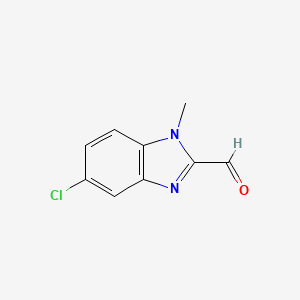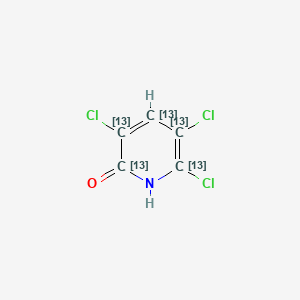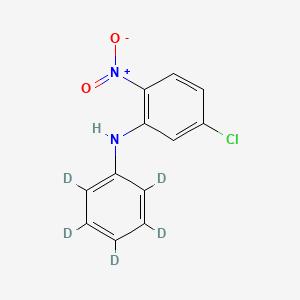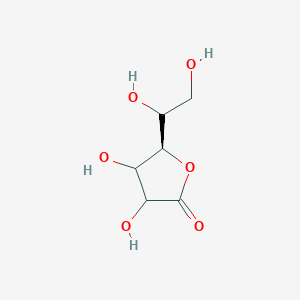
Pentylenetetrazole-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentylenetetrazole-d6 is a non-specific central nervous system (CNS) stimulant and convulsant . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
Pentylenetetrazole has been used in the development of epileptic seizures from dynamic metabolomic changes . It has also been used in the synthesis of novel benzothiazole-hydrazone derivatives as new antiepileptic agents .Molecular Structure Analysis
The molecular formula of this compound is C6H4D6N4 . The IUPAC Standard InChI is InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10 (6)5-3-1/h1-5H2 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 144.21 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
1329509-68-3 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
144.211 |
IUPAC Name |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
InChI Key |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
SMILES |
C1CCC2=NN=NN2CC1 |
Synonyms |
6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6; 1,2,3,3a-Tetrazacyclohepta-8a,2-_x000B_cyclopentadiene-d6; 1,5-Pentamethylenetetrazole-d6; 6,7,8,9-Tetrahydro-5H-_x000B_tetrazoloazepine-d6; 7,8,9,10-Tetrazabicyclo[5.3.0]-8,10-decadiene-d6; Angiazol-d6; Cardiazo |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


